

The Multifaceted Biological Potential of N-Substituted Cyanoacetamides: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-cyano-N-hexylacetamide

Cat. No.: B1352038

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The N-substituted cyanoacetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this promising area.

Anticancer Activity

N-substituted cyanoacetamides have shown significant potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis through the activation of caspase cascades.

Quantitative Anticancer Data

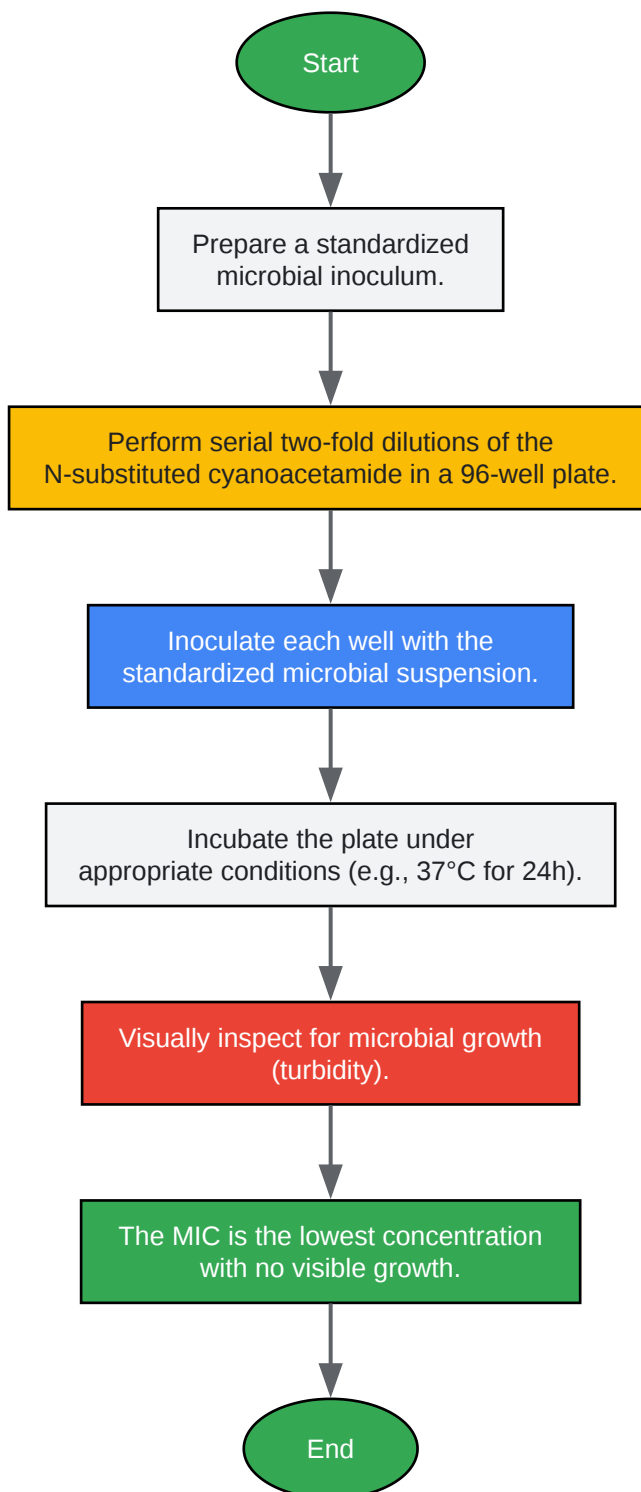
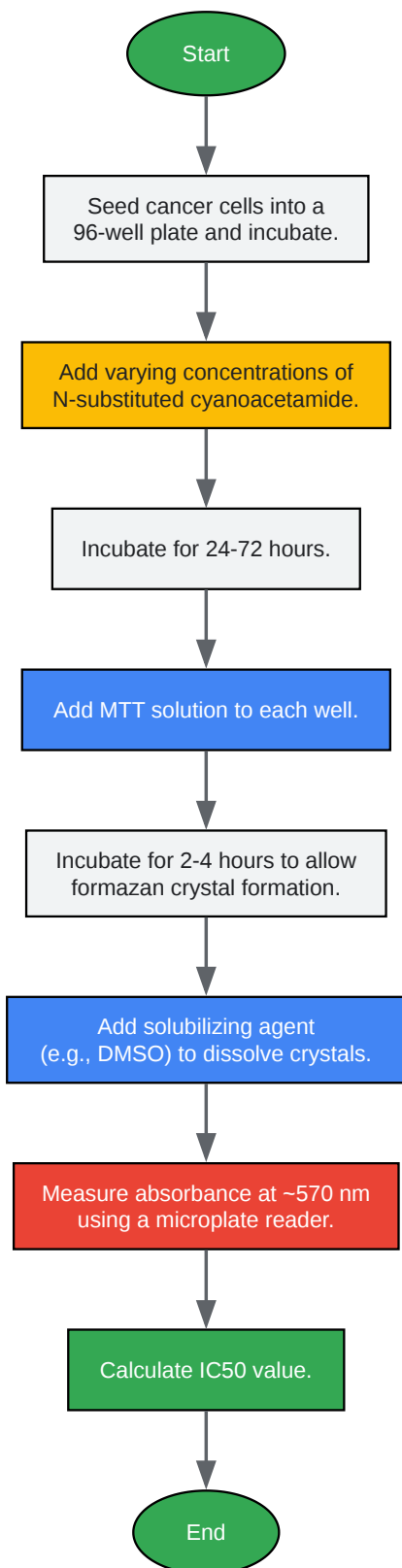
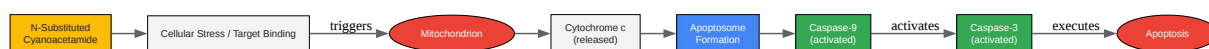
The following table summarizes the in vitro cytotoxic activity of representative N-substituted cyanoacetamide derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

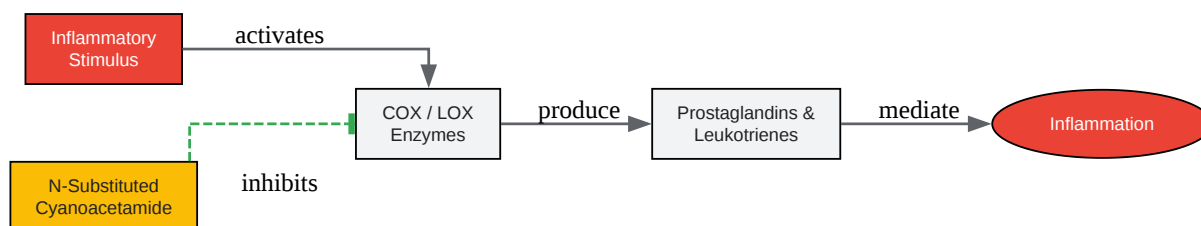
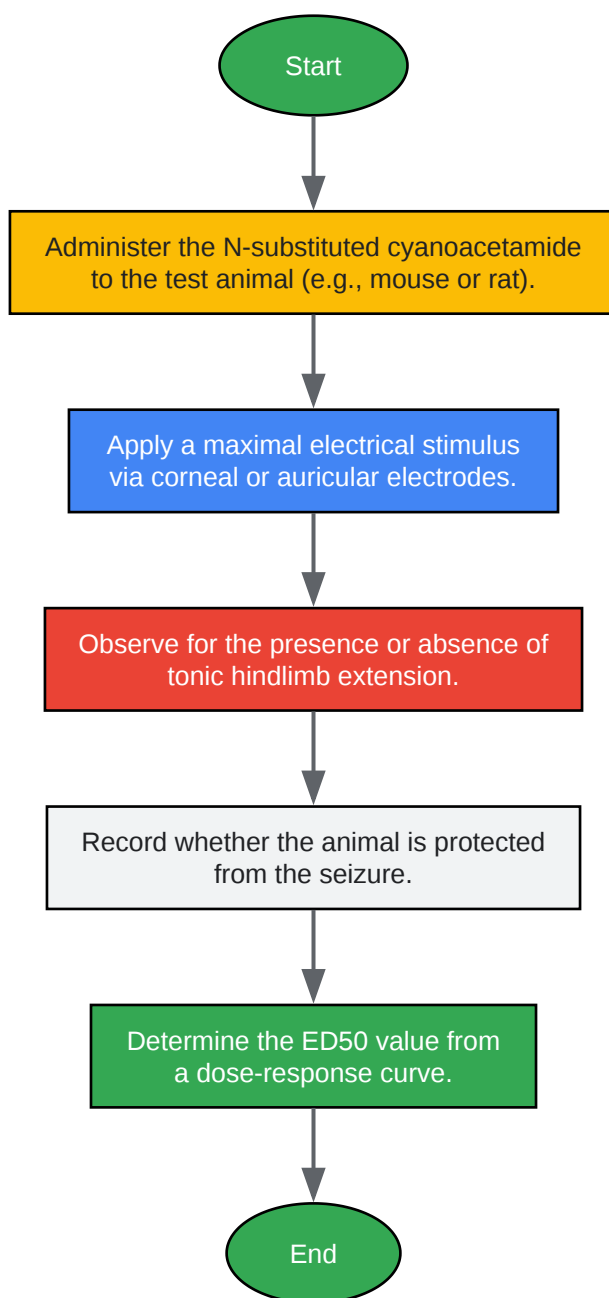
Compound ID	N-Substituent	Cancer Cell Line	IC50 (μM)	Reference
C1	4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl	PC3 (Prostate)	5.2 ± 0.3	[1]
HepG2 (Liver)	7.8 ± 0.5	[1]		
C2	3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl	MCF-7 (Breast)	22.5	[2]
C3	quinolin-3-yl	Ehrlich ascites carcinoma	2.14 μg/mL	[3]
C4	phenothiazine-based cyanoacrylamide	AsPC1 (Pancreatic)	37.32	[4]
SW1990 (Pancreatic)	Not specified	[4]		
C5	6-amino-4-(4-(diphenylamino)phenyl)-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile	A-549 (Lung)	0.00803	[5]
MDA-MB-231 (Breast)	0.0103	[5]		

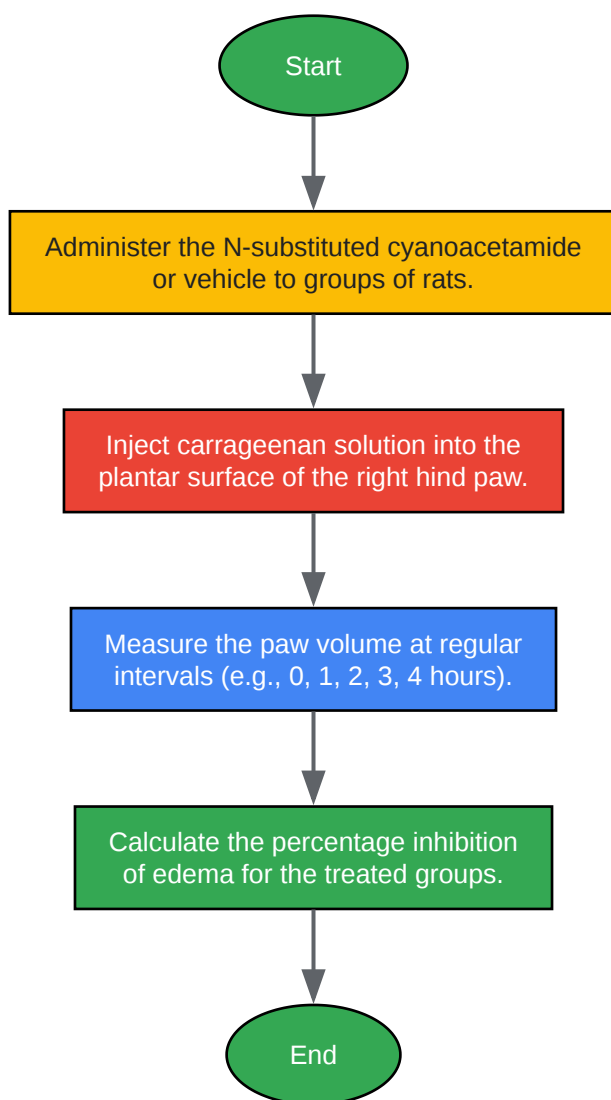
Signaling Pathway: Caspase-Mediated Apoptosis

Several N-substituted cyanoacetamide derivatives exert their anticancer effects by inducing apoptosis. A key mechanism is the activation of the intrinsic caspase pathway. The binding of the compound to a specific cellular target, or the induction of cellular stress, leads to the release of cytochrome c from the mitochondria. This, in turn, triggers the formation of the

apoptosome and the activation of caspase-9, which then activates executioner caspases like caspase-3, ultimately leading to programmed cell death.[4]







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